rac-Viridifloric Acid-d7
Description
Deuterated acids, such as butyric acid-D7 (), myristic acid-d7 (), and stearic acid-d7 (), are structurally analogous to their non-deuterated counterparts but incorporate stable deuterium isotopes. These compounds serve as internal standards in mass spectrometry (GC/LC-MS) to enhance quantification accuracy by compensating for matrix effects and instrument variability .
rac-Viridifloric Acid-d7 likely shares these applications, leveraging deuterium substitution to track metabolic pathways or validate analytical methods. However, its specific properties (e.g., molecular weight, solubility) and structural nuances (e.g., branching, functional groups) would differentiate it from other deuterated acids.
Properties
Molecular Formula |
C₇H₇D₇O₄ |
|---|---|
Molecular Weight |
169.23 |
Synonyms |
2,3-Dihydroxy-2-isopropyl-d7-butanoic Acid; 2,3-Dihydroxy-2-(1-methylethyl-d7)butanoic Acid; 2,3-Dihydroxy-2-isopropyl-d7-butyric Acid; 2,3-Dihydroxy-2-(1-methylethyl-d7)butanoic Acid; 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic Acid-d7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Deuterated Compounds
Below is a detailed comparison of rac-Viridifloric Acid-d7 (inferred properties) with structurally or functionally related deuterated acids from the evidence:
Structural and Functional Insights:
- Branching vs. Linear Chains : Unlike linear-chain acids (e.g., stearic acid-d7), rac-Viridifloric Acid-d7 may feature branched alkyl groups, affecting its solubility and interaction with enzymes .
- Polar Functional Groups: If rac-Viridifloric Acid-d7 contains hydroxyl or carboxyl groups (common in viridifloric acid derivatives), its polarity would contrast with non-polar analogs like stearic acid-d7, influencing chromatographic retention times .
- Metabolic Stability : Deuterium substitution in Valproic acid-d7 reduces hepatic metabolism, extending its half-life . A similar effect is expected for rac-Viridifloric Acid-d7 if used in pharmacokinetic studies.
Research Findings and Analytical Utility
Role in Mass Spectrometry
Deuterated acids like butyric acid-D7 and myristic acid-d7 are added to biological samples (e.g., serum, urine) as internal standards. For example:
- Butyric acid-D7 compensates for volatile short-chain fatty acid (SCFA) losses during sample preparation, improving reproducibility in GC-HRAM-MS analyses .
- Myristic acid-d7 ensures precise quantification of urinary metabolites when paired with urease treatment and methanol precipitation .
rac-Viridifloric Acid-d7 would likely follow similar protocols, stabilizing target analytes during extraction and derivatization.
Metabolic Pathway Tracing
Compounds such as 2-Methyl Hippuric Acid-d7 are used to trace xenobiotic metabolism, leveraging deuterium’s negligible kinetic isotope effect (KIE) to mirror native compound behavior . rac-Viridifloric Acid-d7 could similarly map plant-derived metabolite pathways or drug biotransformation.
Stability and Commercial Availability
Deuterated standards like stearic acid-d7 and Valproic acid-d7 are commercially available at purities ≥98%, ensuring reliability in clinical and industrial settings .
Q & A
Q. What are the key considerations for synthesizing rac-Viridifloric Acid-d7 with high isotopic purity?
Synthesis requires precise control of deuterium incorporation during esterification or hydrolysis steps. Methodologies such as acid-catalyzed esterification in deuterated solvents (e.g., D₂O or CD₃OD) should be optimized to minimize isotopic dilution. Analytical validation via LC-MS/MS or NMR is critical to confirm isotopic enrichment ≥98% .
Q. How can researchers validate the stability of rac-Viridifloric Acid-d7 under varying storage conditions?
Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with periodic analysis via HPLC-UV or GC-MS. Data should be compared against non-deuterated analogs to assess deuterium retention. Statistical models (e.g., Arrhenius kinetics) can predict long-term stability .
Q. Which analytical techniques are most reliable for quantifying rac-Viridifloric Acid-d7 in complex matrices?
LC-MS/MS with multiple reaction monitoring (MRM) is preferred for specificity, particularly in biological or environmental samples. Isotope dilution mass spectrometry (IDMS) using rac-Viridifloric Acid-d7 as an internal standard minimizes matrix effects. Method validation must include recovery rates (85–115%) and precision (RSD <10%) .
Q. What experimental controls are essential when studying rac-Viridifloric Acid-d7’s metabolic pathways?
Use negative controls (e.g., enzyme-inactivated samples) and isotopic tracing to differentiate between enzymatic and non-enzymatic degradation. Parallel experiments with non-deuterated analogs are critical to isolate isotope effects on reaction kinetics .
Advanced Research Questions
Q. How can researchers address contradictions in isotopic fractionation data for rac-Viridifloric Acid-d7 across studies?
Contradictions often arise from solvent polarity, temperature gradients, or catalytic impurities. A meta-analysis of published datasets should stratify results by experimental conditions (e.g., pH, solvent deuterium content). Multivariate regression models can identify confounding variables .
Q. What strategies optimize the use of rac-Viridifloric Acid-d7 in tracer studies for environmental fate analysis?
Design field-deployable experiments with dual-isotope labeling (e.g., ¹³C and d₇) to track degradation products. Couple this with high-resolution mass spectrometry (HRMS) to resolve isotopic clusters from background noise. Spatial-temporal sampling protocols must account for environmental variables (e.g., microbial activity, UV exposure) .
Q. How can computational modeling enhance reaction mechanism studies involving rac-Viridifloric Acid-d7?
Density functional theory (DFT) simulations can predict deuterium kinetic isotope effects (KIE) at specific reaction sites. Validate models with experimental activation energy data (e.g., via Eyring plots). Software tools like Gaussian or ORCA are recommended for simulating transition states .
Q. What methodological refinements improve reproducibility in rac-Viridifloric Acid-d7-based assays?
Standardize protocols for solvent deuteration levels and catalyst purity. Publish raw datasets (e.g., NMR spectra, chromatograms) in supplementary materials to enable cross-lab verification. Collaborative ring trials with interlaboratory calibration are advised .
Q. How do researchers isolate isotopic effects from stereochemical influences in rac-Viridifloric Acid-d7 studies?
Use enantiomerically pure deuterated and non-deuterated standards in parallel experiments. Chiral chromatography (e.g., using amylose-based columns) paired with circular dichroism (CD) can decouple stereochemical and isotopic contributions to reactivity .
Q. What interdisciplinary approaches leverage rac-Viridifloric Acid-d7 in materials science or renewable energy research?
Explore its role as a proton/deuteron donor in catalytic systems (e.g., fuel cells). Synchrotron-based X-ray absorption spectroscopy (XAS) can map deuterium localization in hybrid materials. Collaborate with computational chemists to model interfacial interactions .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
